molecular formula C14H13FN2O2S2 B12491215 Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate

Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B12491215
M. Wt: 324.4 g/mol
InChI Key: WSLMCUTZSZXBKS-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product. Microwave irradiation and the use of specific ligands and catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), have been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the 3-fluorophenyl and carbamothioyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other thiophene derivatives .

Properties

Molecular Formula

C14H13FN2O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[(3-fluorophenyl)carbamothioylamino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H13FN2O2S2/c1-8-6-11(13(18)19-2)12(21-8)17-14(20)16-10-5-3-4-9(15)7-10/h3-7H,1-2H3,(H2,16,17,20)

InChI Key

WSLMCUTZSZXBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NC2=CC(=CC=C2)F)C(=O)OC

Origin of Product

United States

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